molecular formula C18H22ClN5O3 B2421528 7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 868143-66-2

7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2421528
CAS No.: 868143-66-2
M. Wt: 391.86
InChI Key: YKWDOAAXXZBLDH-UHFFFAOYSA-N
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Description

7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C18H22ClN5O3 and its molecular weight is 391.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research in the field of organic chemistry has explored the synthesis and reaction mechanisms of various compounds similar to 7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione. For instance, Nicolaides et al. (1996) investigated the reactions of 7-methoxyimino-4-methylchromene-2,8-dione with different phosphines, leading to unexpected products and providing insight into the reaction mechanisms involved (Nicolaides, Awad, Litinas, & Malamidou-Xenikaki, 1996).

Chemical Properties and Reactions

  • Studies have also focused on the synthesis of uric acid derivatives and purine analogs, which share structural similarities with the compound . Maruyama, Kozai, and Sasaki (2000) described a general procedure for obtaining tetra-substituted uric acid by stepwise N-alkylation, illustrating the versatility and potential applications of similar compounds in chemical synthesis (Maruyama, Kozai, & Sasaki, 2000).

Application in Synthesis of Complex Molecules

  • The compound's structure and reactivity are instrumental in the synthesis of complex molecules. Alves, Proença, and Booth (1994) demonstrated the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors of purine analogs, highlighting the role of similar compounds in creating diverse chemical structures (Alves, Proença, & Booth, 1994).

Exploring Reaction Pathways

  • Further research includes exploring different reaction pathways and product formation, as seen in the work of Kinoshita et al. (1989) who investigated the reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines under various conditions, yielding a range of products (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Applications in Heterocyclic Chemistry

  • In the realm of heterocyclic chemistry, compounds like this compound serve as key intermediates. Ueda et al. (2001) explored the oxidation of 7,8-diaminotheophylline, demonstrating the complexity and potential of such compounds in synthesizing novel heterocyclic structures (Ueda, Yatsuzuka, Nagai, Okada, Takeichi, Segi, & Sakakibara, 2001).

Role in Coordination Chemistry

  • The compound's potential in coordination chemistry is also significant. Bhowmik, Drew, and Chattopadhyay (2011) synthesized and characterized nickel(II) and copper(II) complexes with tetradentate Schiff base ligands, showing the utility of similar compounds in forming complex metal-organic frameworks (Bhowmik, Drew, & Chattopadhyay, 2011).

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3/c1-22-16-15(17(25)23(2)18(22)26)24(11-12-6-4-5-7-13(12)19)14(21-16)10-20-8-9-27-3/h4-7,20H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWDOAAXXZBLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CNCCOC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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